

Application Notes and Protocols for AZD4694

PET Scans in Amyloid- β Imaging

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Compound of Interest

Compound Name: AZD4694 Precursor

Cat. No.: B10830092

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Audience: Researchers, scientists, and drug development professionals.

Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a second-generation positron emission tomography (PET) radioligand designed for the in vivo quantification of amyloid- β (A β) plaques, a key neuropathological hallmark of Alzheimer's disease (AD)[1][2]. This tracer is a fluorinated analog of the widely used [11C]Pittsburgh compound B (PiB) and exhibits high affinity for A β plaques, with an equilibrium dissociation constant (K_d) of 2.3 nM[2][3]. A significant advantage of [18F]AZD4694 is its longer radioactive half-life of 110 minutes compared to [11C]PiB, which facilitates its distribution to imaging centers without an on-site cyclotron[1][3]. Furthermore, it demonstrates lower white matter binding than other 18F-labeled amyloid imaging agents, which can simplify image interpretation[2][3]. These characteristics make [18F]AZD4694 a valuable tool for both observational studies and as a surrogate outcome measure in clinical trials for anti-amyloid therapies[1][4].

These application notes provide detailed protocols for the acquisition and analysis of [18F]AZD4694 PET scans to ensure standardized and reproducible quantification of A β plaque burden.

Key Experimental Protocols

Participant Preparation and Radiotracer Administration

A standardized protocol for participant preparation and tracer administration is crucial for minimizing variability in PET imaging data.

Protocol:

- **Participant Screening:** Obtain informed written consent from all participants. Conduct a thorough medical history review and neurological examination. Key inclusion/exclusion criteria from typical studies include age, cognitive status (e.g., cognitively unimpaired, mild cognitive impairment, Alzheimer's disease dementia), and absence of contraindications to PET scanning[5][6].
- **Pre-imaging Instructions:** Instruct participants to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions. Water intake is permitted.
- **Radiotracer Injection:** A single intravenous (IV) bolus of [18F]AZD4694 is administered. The typical injected radioactivity is approximately 203 ± 6 MBq[7]. Record the exact dose and time of injection.
- **Vital Signs Monitoring:** Monitor vital signs, including blood pressure, heart rate, and oxygen saturation, before and after the radiotracer injection to ensure participant safety[8].

Image Acquisition

Proper image acquisition parameters are essential for obtaining high-quality PET data.

Protocol:

- **Scanner Setup:** Use a dedicated PET or PET/CT scanner capable of 3D data acquisition. A high-resolution research tomograph (HRRT) has been used in several studies[2][9].
- **Participant Positioning:** Position the participant comfortably on the scanner bed to minimize motion during the scan. The head should be immobilized using a head holder or other fixation devices. Ensure the entire brain, including the cerebellum, is within the field of view (FOV)[8].
- **Attenuation Correction:** Perform a transmission scan using a ^{137}Cs source or a low-dose CT scan for attenuation correction prior to the emission scan[9].

- **Emission Scan:** Dynamic PET imaging is typically performed for 70-90 minutes post-injection[7][9][10]. For quantitative analysis using standardized uptake value ratios (SUVR), a static scan is often acquired from 40 to 70 minutes post-injection[1][9].
- **Image Reconstruction:** Reconstruct the acquired data using an ordered subset expectation maximization (OSEM) algorithm. Images should be corrected for dead time, decay, random and scattered coincidences[9]. The resulting images typically have transaxial pixel sizes between 2-3 mm and a slice thickness between 2-4 mm[11].

Image Analysis

The following protocol outlines the steps for the quantitative analysis of [18F]AZD4694 PET scans to determine A β burden.

Protocol:

- **Structural MRI Acquisition:** Acquire a high-resolution T1-weighted structural brain image for each participant on a 3T MRI scanner. This is used for anatomical co-registration and definition of regions of interest (ROIs)[1].
- **Image Pre-processing:**
 - Correct T1-weighted images for non-uniformity and field distortion[1].
 - Co-register the PET images to the corresponding T1-weighted MRI in the participant's native space.
 - Spatially normalize the images to a standardized template space, such as the Alzheimer's Disease Neuroimaging Initiative (ADNI) standardized space[1].
 - Spatially smooth the PET images using a Gaussian kernel to achieve a final resolution of 8 mm full width at half maximum (FWHM)[1][9].
- **SUVR Calculation:**
 - Generate SUVR maps by normalizing the PET signal intensity to a reference region. The cerebellar gray matter is consistently used as the reference region for [18F]AZD4694 PET scans due to its low A β plaque deposition[1][5][9].

- Calculate a cortical composite SUVR by averaging the SUVRs from several ROIs, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices[1][2][12].
- Determination of A β Positivity:
 - A β positivity is determined based on a cortical composite [18F]AZD4694 SUVR threshold. A widely accepted threshold is 1.55[1][5]. This cutoff has been validated through multiple methods, including comparison with cerebrospinal fluid (CSF) A β 42/A β 40 ratios, receiver-operating-characteristic (ROC) curves, and Gaussian mixture modeling[5][6].

Quantitative Data Summary

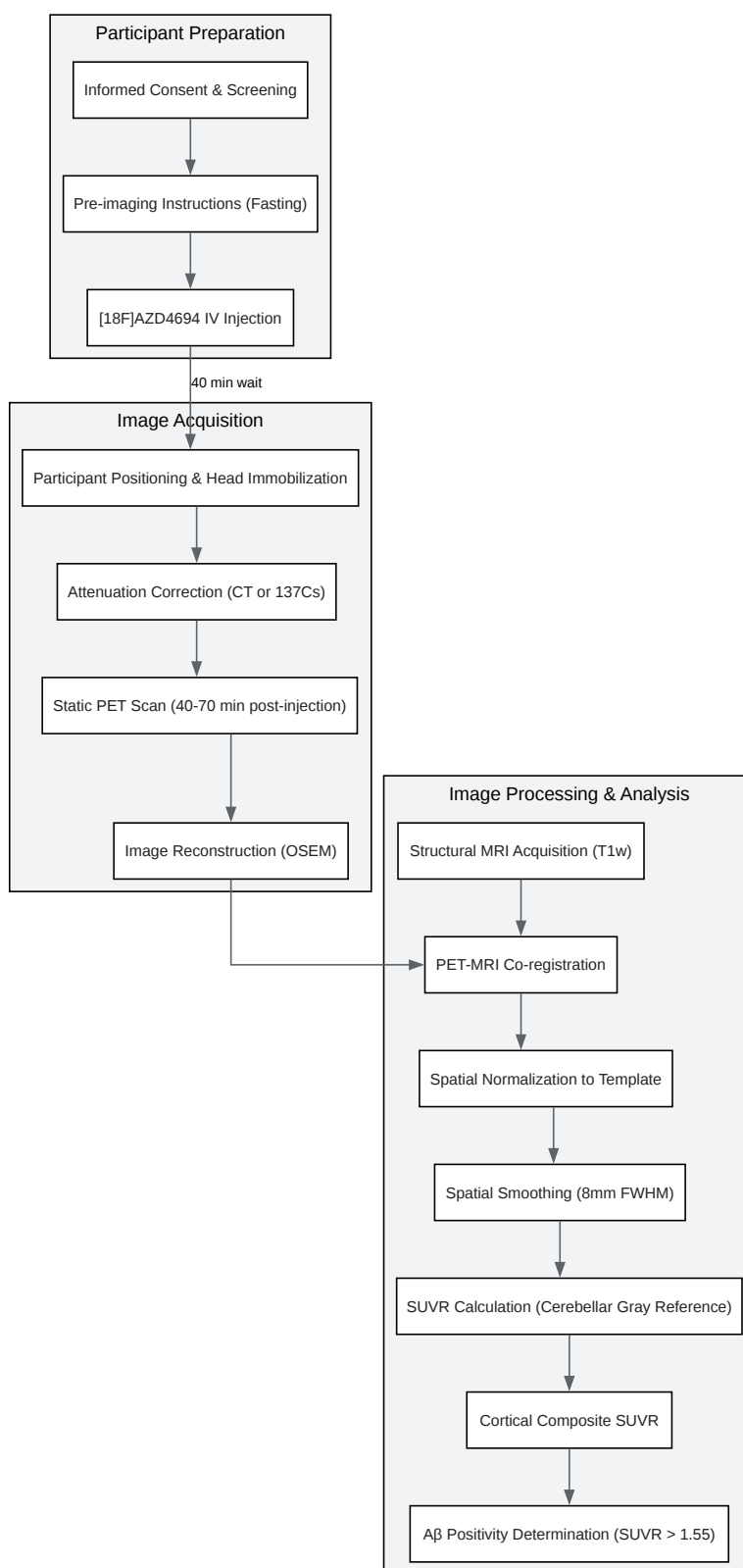
The following tables summarize key quantitative data related to [18F]AZD4694.

| Parameter | Value | Reference |
|--------------------------------|------------------------------|-----------|
| Tracer Affinity (Kd) | 2.3 \pm 0.3 nM | [3] |
| Radioactive Half-life | 110 minutes | [3] |
| Typical Injected Dose | 203 \pm 6 MBq | [7] |
| Static Scan Acquisition Window | 40-70 minutes post-injection | [1][9] |
| Spatial Smoothing Kernel | 8 mm FWHM | [1][9] |

| Method for SUVR Threshold Determination | Optimal SUVR Cutoff | Reference |
|---|---------------------|---|
| ROC Curve (Visual Classification) | 1.55 | [5] [6] |
| ROC Curve (Clinical Classification) | 1.56 | [5] [6] |
| Gaussian Mixture Modeling | 1.55 | [5] [6] |
| Comparison with CSF A β 42/A β 40 Ratio | 1.51 | [5] [6] |
| Established A β Positivity Threshold | 1.55 | [1] [5] |

Visualizations

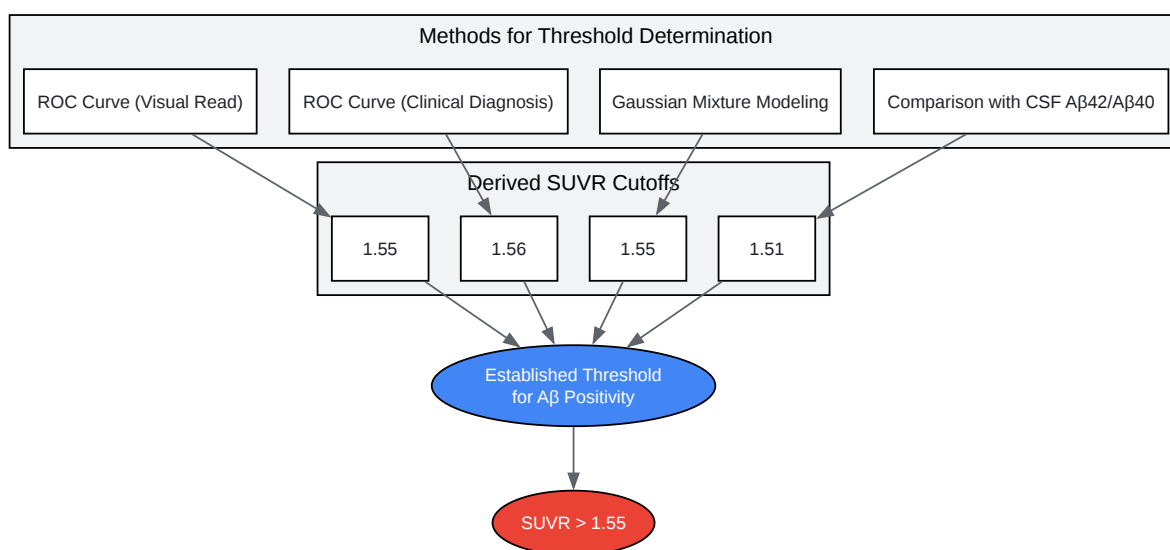
Experimental Workflow for [18F]AZD4694 PET Imaging and Analysis



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Caption: Workflow for AZD4694 PET scan from preparation to analysis.

Determination of A β Positivity Threshold for [18F]AZD4694



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Caption: Methods for establishing the AZD4694 SUVR positivity threshold.

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